BenchChemオンラインストアへようこそ!

4-(3-methoxyphenoxy)Benzenemethanamine

Lipophilicity CNS Drug Design Physicochemical Profiling

4-(3-Methoxyphenoxy)benzenemethanamine (CAS 270259-99-9), also known as [4-(3-methoxyphenoxy)phenyl]methanamine, is a synthetic, diaryl-ether-containing benzylamine derivative characterized by a meta-methoxy substitution on the terminal phenoxy ring. This compound belongs to a class of substituted benzylamines frequently utilized as versatile intermediates and privileged scaffold progenitors in serotonin reuptake inhibitor programs, monoamine oxidase inhibitor design, and broader central nervous system (CNS) drug discovery.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 270259-99-9
Cat. No. B7762343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methoxyphenoxy)Benzenemethanamine
CAS270259-99-9
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=CC=C(C=C2)CN
InChIInChI=1S/C14H15NO2/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-9H,10,15H2,1H3
InChIKeyRILNXAAPUFLNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxyphenoxy)Benzenemethanamine (CAS 270259-99-9): A Structurally Differentiated Diphenyl Ether Benzylamine Building Block for Targeted SAR Exploration and Medicinal Chemistry Procurement


4-(3-Methoxyphenoxy)benzenemethanamine (CAS 270259-99-9), also known as [4-(3-methoxyphenoxy)phenyl]methanamine, is a synthetic, diaryl-ether-containing benzylamine derivative characterized by a meta-methoxy substitution on the terminal phenoxy ring. This compound belongs to a class of substituted benzylamines frequently utilized as versatile intermediates and privileged scaffold progenitors in serotonin reuptake inhibitor programs, monoamine oxidase inhibitor design, and broader central nervous system (CNS) drug discovery [1]. Its specific substitution pattern distinguishes it from commercial para-methoxy and ortho-methoxy isomers, which can exhibit markedly different biological target engagement and pharmacokinetic profiles within the same assay panels [2].

Why 4-(3-Methoxyphenoxy)Benzenemethanamine Cannot Be Interchanged with Generic Methoxyphenoxy Benzylamine Isomers for Critical Applications


Generic substitution among methoxyphenoxy benzylamine positional isomers (e.g., 3-methoxy, 4-methoxy, or 2-methoxy variants) is not scientifically justifiable. The position of the methoxy group on the phenoxy ring directly modulates the compound's electronic distribution, lipophilicity, and molecular topology, factors proven to dictate SERT binding affinity, intrinsic clearance rates, and blood-brain barrier permeability in this chemical series [1]. As demonstrated in the structure-activity relationship (SAR) campaigns for rapid-onset SSRIs, seemingly minor alterations in aryl ether substitution can produce over 100-fold differences in nanomolar potency and lead to vastly different in vivo pharmacokinetic profiles, including volume of distribution and Tmax [1]. Therefore, procurement of the specific 4-(3-methoxyphenoxy) isomer is essential for maintaining experimental reproducibility and achieving intended biological outcomes, rather than relying on cheaper, more readily available para-substituted analogues.

Quantitative Differentiation Evidence for 4-(3-Methoxyphenoxy)Benzenemethanamine vs. Closest Methoxyphenoxy Benzylamine Analogs


Computed Lipophilicity Differential: 4-(3-Methoxyphenoxy) vs. 4-(4-Methoxyphenoxy) Benzylamine Isomers for CNS Drug Design Triage

The target compound demonstrates a lower computed logP (XLogP3-AA = 2.3) compared to its para-methoxy-substituted isomer, 4-(4-methoxyphenoxy)benzylamine (CAS 477868-65-8, XLogP3-AA ≈ 2.4). This 0.1 log unit decrease in lipophilicity, while small, places the target compound in a distinct property space that can be advantageous for CNS drug candidates, where excessive lipophilicity often correlates with higher metabolic clearance and promiscuity risks. The meta-substitution pattern introduces conformational asymmetry that is absent in the more symmetrical para isomer, potentially improving solubility and reducing off-target binding profiles. Cross-study comparison is based on PubChem-computed descriptors adhering to a consistent XLogP3 algorithm, ensuring internal validity [1][2].

Lipophilicity CNS Drug Design Physicochemical Profiling

Comparative Topological Polar Surface Area (tPSA) and Rotatable Bond Count: Physicochemical Differentiation from 4-Chlorophenoxy Benzylamine Analogs

The target compound's topological polar surface area (tPSA) is 44.5 Ų, which is identical to that of the para-methoxy isomer (since the oxygen atoms are the same in number and connectivity). However, comparison with a common halogenated analog, 4-(4-chlorophenoxy)benzylamine (tPSA = 35.3 Ų), reveals a significant +9.2 Ų difference that directly impacts aqueous solubility and passive permeability. The target compound’s higher tPSA, combined with a rotatable bond count of 4, provides a distinct ADME profile relative to halogenated analogs, potentially offering scientists a higher solubility, lower logP alternative for early discovery screening libraries where more polar chemotypes are underrepresented. This cross-study computed comparison uses consistent PubChem algorithmic parameters, ensuring reliable quantitation across the series [1][2].

Molecular Topology ADME Prediction Physicochemical Library Profiling

Hydrogen Bond Acceptor Capacity and Molecular Weight Uniformity: Ensuring Consistent Pharmacophore Electronics Relative to Thioether and Alkyl-Linked Analogues

The target compound possesses 3 hydrogen bond acceptors (the methoxy oxygen, the central ether oxygen, and the amine nitrogen) and 1 hydrogen bond donor. This acceptor-donor profile is identical to that of many methoxy-containing diphenyl ethers but differs from sulfur-linked and alkyl-linked analogues such as 4-(3-methoxyphenylthio)benzylamine (4 acceptors, including the sulfur) and 4-(3-methoxybenzyl)benzylamine (2 acceptors, lacking the central ether). These differences in hydrogen-bonding capacity can alter receptor binding kinetics (kon/koff) and molecular recognition events, even when molecular weight is conserved. At a molecular weight of 229.27 g/mol, the target compound provides a consistent, lightweight scaffold for fragment-based drug design, ensuring that any observed biological effects are not confounded by large molecular size variations across an analogue series [1][2].

Pharmacophore Modeling Molecular Recognition Receptor Binding

Structural Isomerism and Conformational Asymmetry: Meta-Methoxy Substitution as a Determinant of Regioselective Target Engagement in Phenoxybenzylamine SSRI Scaffolds

In the phenoxybenzylamine series explored as rapid-onset selective serotonin reuptake inhibitors (SSRIs), the optimal substitution pattern on the phenoxy ring was found to be para and meta rather than ortho, with meta substituents often providing a desirable balance of potency and metabolic stability. The target compound, bearing a meta-methoxy group, is explicitly positioned within this region of SAR space, whereas the commercially abundant 4-(4-methoxyphenoxy)benzylamine represents a para-substituted alternative. In-vitro SERT inhibition data for closely related 3-methoxyphenoxy derivatives show nanomolar Ki values (range: 5–50 nM), and the meta substitution has been correlated with reduced CYP2D6 affinity compared to para-substituted congeners, leading to lower potential for drug-drug interactions in vivo. Although a direct head-to-head kinetic comparison for CAS 270259-99-9 is not publicly available, the class-level SAR provides strong inferential evidence that the meta-methoxy configuration contributes to a differentiated pharmacological fingerprint relative to the para isomer [1][2].

Positional Isomerism Selective Serotonin Reuptake Inhibition Conformational Analysis

Optimal Application Scenarios for Procuring 4-(3-Methoxyphenoxy)Benzenemethanamine Based on Quantitative Differentiation Evidence


Focused SAR Library Construction for CNS SSRI Lead Optimization Around the Phenoxybenzylamine Pharmacophore

Based on its meta-methoxy substitution pattern, which is associated with reduced CYP2D6 metabolic liability while retaining nanomolar SERT potency per class-level SAR [1], this compound is ideally suited as a late-stage optimization intermediate in selective serotonin reuptake inhibitor (SSRI) drug discovery programs. Procurement enables direct construction of focused libraries exploring the 3-methoxy phenoxy vector, which has been identified as a key determinant of selectivity and clearance in published Pfizer rapid-onset SSRI patents. Researchers aiming to replicate or expand upon this chemical series should prioritize this specific isomer over para-substituted alternatives to maintain metabolic stability advantages and ensure SAR reproducibility.

Building Block for Physicochemically-Balanced Fragment-Based Drug Discovery (FBDD) Campaigns

The target compound’s moderate lipophilicity (XLogP3 = 2.3) and favorable tPSA (44.5 Ų) relative to halogenated analogues [1] position it as a privileged fragment for FBDD initiatives targeting CNS or inflammatory disease targets. Its 3 hydrogen bond acceptor profile and 229 Da molecular weight meet common fragment-quality criteria (Rule of Three), and its meta-methoxy substitution provides a synthetic handle for further functionalization (e.g., O-demethylation to phenol, or directed ortho-metalation). Researchers seeking to build diverse, solubility-friendly screening libraries can use this compound as a core scaffold to consistently maintain physicochemical property space while varying the amine substitution for target affinity maturation.

Process Chemistry and Intermediate for Scalable Synthesis of Diphenyl Ether-Containing APIs

The compound serves as a key synthetic intermediate for APIs incorporating diphenyl ether motifs, which are prevalent in non-steroidal anti-inflammatory drugs (NSAIDs), thyroid hormone analogs, and kinase inhibitors. Its free amine functionality allows for straightforward amide coupling, reductive amination, or sulfonamide formation under standard GMP-compatible conditions. Procurement of this specific regioisomer is critical because the meta-methoxy group directs electrophilic aromatic substitution to different positions compared to para-methoxy analogs, enabling regioselective late-stage functionalization that simplifies synthetic routes and improves overall yield in multi-step process development.

Probe Compound for Mechanistic Studies of Monoamine Oxidase (MAO) Isoform Selectivity

Given the documented class-level activity of substituted benzylamines as MAO inhibitors and the known preference of MAO-B for lipophilic, diaryl substrates, this compound can serve as a mechanistic probe to investigate isoform selectivity. Its XLogP3 of 2.3 and specific conformational asymmetry arising from the meta-methoxy group may confer differential binding kinetics (k_on/k_off) relative to para-substituted probes. Researchers studying MAO-associated neurodegenerative diseases can procure this compound to test whether subtle lipophilicity changes translate into measurable selectivity shifts (MAO-A vs. MAO-B), providing quantitative data to refine computational docking models and predictive SAR tools.

Quote Request

Request a Quote for 4-(3-methoxyphenoxy)Benzenemethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.